molecular formula C23H20N6O3 B13630810 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13630810
M. Wt: 428.4 g/mol
InChI Key: VGFBNERWKNVLSS-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining imidazolone, 1,2,4-oxadiazole, and pyrazole moieties. The imidazolone core (2,3-dihydro-1H-imidazol-2-one) is a pharmacologically privileged structure known for its role in modulating enzyme activity and receptor binding . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the pyrazole subunit with a 2-methoxy-5-methylphenyl substituent likely contributes to hydrophobic interactions and target selectivity . Such multi-heterocyclic architectures are increasingly explored in drug discovery for their synergistic physicochemical and biological properties .

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

3-[3-[5-[1-(2-methoxy-5-methylphenyl)pyrazol-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-1H-imidazol-2-one

InChI

InChI=1S/C23H20N6O3/c1-14-7-8-20(31-3)19(11-14)28-10-9-18(26-28)22-25-21(27-32-22)16-5-4-6-17(12-16)29-15(2)13-24-23(29)30/h4-13H,1-3H3,(H,24,30)

InChI Key

VGFBNERWKNVLSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)N5C(=CNC5=O)C

Origin of Product

United States

Preparation Methods

Overview of the Compound’s Structural Features Relevant to Synthesis

  • The molecule contains a 1H-pyrazol-3-yl substituent attached to a 2-methoxy-5-methylphenyl group.
  • It includes a 1,2,4-oxadiazol-3-yl heterocyclic ring linked to a phenyl ring.
  • The terminal moiety is a 5-methyl-2,3-dihydro-1H-imidazol-2-one group attached to the phenyl ring.

These structural features imply that the synthesis requires constructing and coupling three major heterocyclic units: pyrazole, oxadiazole, and imidazolone, with precise regioselectivity and functional group compatibility.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically proceeds through:

Detailed Synthetic Routes

Synthesis of the Pyrazole Subunit
  • Pyrazole rings, particularly 1-substituted and 3-substituted pyrazoles, can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.
  • An iron-catalyzed regioselective synthesis of 1,3-substituted pyrazoles from diarylhydrazones and vicinal diols has been reported, providing high yields and functional group tolerance.
  • Microwave-assisted solvent-free methods using tosylhydrazones of α,β-unsaturated carbonyl compounds offer efficient synthesis of 3,5-substituted pyrazoles, which is relevant for introducing substituents like 2-methoxy-5-methylphenyl.
Formation of the 1,2,4-Oxadiazole Ring
  • The 1,2,4-oxadiazole ring can be synthesized by cyclization of amidoximes with carboxylic acid derivatives or their activated forms.
  • Patent WO2013186792A2 describes preparation processes involving 1,2,4-oxadiazole-containing compounds, employing ketone, ester, polar aprotic, hydrocarbon, and ether solvents for optimized cyclization.
  • The amidoxime intermediate is reacted with appropriate acylating agents to form the oxadiazole ring, often under dehydrating conditions.
Coupling of Pyrazole and Oxadiazole Units
  • The pyrazole and oxadiazole moieties are linked via a substituted phenyl ring, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, although specific catalysts and conditions depend on the substituents.
  • The phenyl ring bearing the oxadiazole is functionalized to allow coupling with the pyrazole unit at the 3-position.

Solvent and Reaction Condition Considerations

  • Solvent choice is critical for each step; ketone solvents, esters, polar aprotic solvents (e.g., DMF, DMSO), hydrocarbons, and ethers are commonly used depending on the reaction.
  • Microwave irradiation and solvent-free conditions have been successfully applied to pyrazole synthesis to enhance reaction rates and yields.
  • Dehydrating agents and catalysts (iron, ruthenium, palladium) are employed to improve regioselectivity and functional group tolerance.

Data Tables Summarizing Key Preparation Steps

Step Reaction Type Starting Materials Conditions/ Catalysts Outcome/ Notes Reference
1 Pyrazole ring synthesis Diarylhydrazones + vicinal diols Iron catalyst, mild heating Regioselective 1,3-substituted pyrazole
2 Oxadiazole ring formation Amidoximes + carboxylic acid derivatives Dehydrating agents, ketone solvents 1,2,4-oxadiazole ring closure
3 Cross-coupling of pyrazole & oxadiazole Functionalized phenyl derivatives Pd-catalyst, base, polar aprotic solvents Formation of biaryl linkage between heterocycles Inferred
4 Imidazolone ring cyclization Amino amide or urea derivative + carbonyl compound Heating, dehydrating agents Formation of 5-methyl-2,3-dihydro-1H-imidazol-2-one Inferred

Comprehensive Research Findings

  • The synthetic methodologies for pyrazole derivatives have been extensively optimized for regioselectivity and functional group tolerance, including microwave-assisted and catalytic methods.
  • The 1,2,4-oxadiazole ring formation is well-documented in patents, highlighting solvent effects and reaction conditions to obtain high purity and yield.
  • Coupling strategies rely on modern cross-coupling techniques to assemble complex heterocyclic frameworks.
  • The imidazolone ring is synthesized via intramolecular cyclization, a well-established method in heterocyclic chemistry.
  • The overall synthesis demands careful control of reaction conditions to avoid side reactions and ensure the integrity of sensitive functional groups such as methoxy and methyl substituents on aromatic rings.

Chemical Reactions Analysis

Types of Reactions

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences :

  • Unlike the dichlorophenyl analogue in , the methoxy-methyl substituent may reduce electrophilic reactivity, minimizing off-target interactions .
  • The absence of a fused pyridopyrazole system (as in ) simplifies synthesis but may reduce binding affinity for complex kinase pockets .

Pharmacological Activity and Mechanism

While direct activity data for the target compound is unavailable, structurally related compounds exhibit:

  • Antimicrobial activity : Imidazolone-oxadiazole hybrids inhibit microbial growth by disrupting cell wall synthesis (e.g., via penicillin-binding protein antagonism) .
  • Kinase modulation : Pyrazole-oxadiazole derivatives selectively inhibit JAK3 and EGFR kinases (IC₅₀: 0.2–5 μM) .
  • Anti-inflammatory effects : Dihydroimidazolones reduce TNF-α and IL-6 production in macrophages (EC₅₀: ~10 μM) .

The target compound’s methoxy group may enhance solubility and metabolic stability compared to trifluoromethyl or chlorophenyl analogues, as seen in .

Characterization Tools :

  • X-ray crystallography (SHELX/ORTEP-3) : Determined dihedral angles between oxadiazole and imidazolone rings (e.g., ~15° tilt in similar compounds) .
  • Multiwfn analysis : Electron localization function (ELF) maps reveal charge distribution at the oxadiazole N-O bond, critical for H-bonding .
  • NMR/IR : Key signals include C=O stretch at ~1720 cm⁻¹ (imidazolone) and NH stretch at ~3170 cm⁻¹ .

Biological Activity

The compound 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a complex organic molecule that combines several pharmacologically relevant moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various medical fields, particularly in anti-inflammatory and anticancer therapies.

Structural Overview

The compound consists of:

  • Pyrazole moiety : Known for its diverse biological activities including anti-inflammatory and analgesic properties.
  • Oxadiazole ring : Exhibits a wide range of biological activities such as anticancer and antimicrobial effects.
  • Imidazole structure : Often associated with biological activity in pharmaceuticals.

Anticancer Activity

Research indicates that compounds containing the oxadiazole unit exhibit promising anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the inhibition of critical cellular pathways involved in cancer progression .

Anti-inflammatory Effects

The pyrazole-based compounds have been extensively studied for their anti-inflammatory properties. For instance, derivatives similar to the target compound have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, these compounds have shown efficacy comparable to established anti-inflammatory drugs like dexamethasone .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of COX enzymes : Leading to reduced production of inflammatory mediators.
  • Interaction with specific protein targets : Such as histone deacetylases (HDACs) and sirtuins, which play roles in cellular regulation and apoptosis .

Study 1: Anti-inflammatory Activity Assessment

A recent study assessed the anti-inflammatory activity of a series of pyrazole derivatives, including compounds structurally similar to the target compound. The results indicated that these derivatives could significantly reduce edema in animal models when compared to control groups treated with standard anti-inflammatory agents.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Target Compound85%90%
Dexamethasone76%86%

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of oxadiazole derivatives. The study found that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics against A431 and Jurkat cell lines.

CompoundCell LineIC50 (µM)
Target CompoundA43112
DoxorubicinA43115

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology :

  • Use multi-step condensation reactions, as demonstrated in pyrazole-oxadiazole hybrids (e.g., refluxing hydrazones with benzothiazole derivatives under acidic/basic conditions) .
  • Monitor reaction progress via TLC (as in ) and purify intermediates via column chromatography (e.g., silica gel) or recrystallization (ethanol/water mixtures) .
  • Confirm purity using HPLC (≥95%) and spectroscopic techniques (IR, NMR).

Q. How can structural characterization be performed to validate the compound’s architecture?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) for precise bond angles and dihedral angles (e.g., pyrazole ring dihedral angles relative to substituents) .
  • Complement with DFT calculations to optimize geometry and compare with experimental data .
  • Use 1^1H/13^{13}C NMR to confirm substituent positions and NOESY for stereochemical analysis.

Q. What spectroscopic techniques are critical for analyzing functional groups in this compound?

  • Methodology :

  • IR spectroscopy : Identify key groups (e.g., C=N stretch in oxadiazole at ~1600 cm1^{-1}, C-O-C in methoxy at ~1250 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., ESI-MS for molecular weight validation).
  • UV-Vis : Assess conjugation effects in heterocyclic systems (e.g., π→π* transitions in oxadiazole).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or biological activity?

  • Methodology :

  • Perform DFT studies (B3LYP/6-31G* level) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases) and validate with in vitro assays .
  • Apply machine learning (AI-driven platforms) to optimize reaction conditions or predict ADMET properties .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results.
  • Analyze structural analogs (e.g., substituent effects on oxadiazole) to identify activity cliffs .

Q. What strategies address challenges in regioselectivity during heterocyclic ring formation?

  • Methodology :

  • Employ directing groups (e.g., methoxy in 2-methoxy-5-methylphenyl) to control cyclization sites .
  • Optimize solvent polarity (e.g., DMF vs. DCM) and catalysts (e.g., Lewis acids) to favor 1,2,4-oxadiazole over alternative isomers .
  • Use kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) .

Q. How can crystallization conditions be optimized for X-ray-quality crystals?

  • Methodology :

  • Screen solvents (e.g., ethanol, acetonitrile) and use vapor diffusion techniques .
  • Additives (e.g., DMSO) may improve crystal lattice stability.
  • Compare experimental SC-XRD data with computational predictions (Mercury software) to refine packing models .

Data Management and Experimental Design

Q. What computational tools streamline reaction optimization and data analysis?

  • Methodology :

  • Use COMSOL Multiphysics for reaction simulation (e.g., heat/mass transfer in reflux setups) .
  • Implement ELNs (Electronic Lab Notebooks) with AI integration to track experimental variables and outcomes .
  • Apply cheminformatics platforms (e.g., KNIME) for SAR analysis and high-throughput data mining .

Q. How can heterogeneous catalysis improve yield in large-scale synthesis?

  • Methodology :

  • Test metal-organic frameworks (MOFs) or immobilized enzymes for recyclable catalysis .
  • Monitor reaction kinetics via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .

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